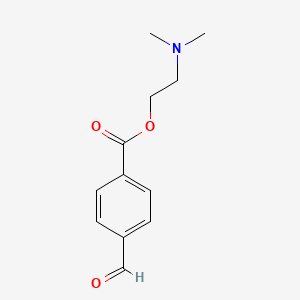
Benzoic acid, 4-formyl-, 2-(dimethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 4-formylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a benzoate ester derivative that contains a dimethylamino group and a formyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(Dimethylamino)ethyl 4-formylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-(Dimethylamino)ethyl 4-carboxybenzoate.
Reduction: 2-(Dimethylamino)ethyl 4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl 4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving esterases.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 4-formylbenzoate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active formylbenzoic acid and 2-(dimethylamino)ethanol. The formyl group can undergo further chemical transformations, influencing biological processes such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar structure but with an ethyl ester instead of the 2-(dimethylamino)ethyl group.
Methyl 4-formylbenzoate: Contains a methyl ester instead of the 2-(dimethylamino)ethyl group.
4-Dimethylaminobenzaldehyde: Lacks the ester group, containing only the formyl and dimethylamino groups.
Uniqueness
2-(Dimethylamino)ethyl 4-formylbenzoate is unique due to the presence of both the dimethylamino and formyl groups attached to the benzene ring, along with the 2-(dimethylamino)ethyl ester moiety
Properties
CAS No. |
64236-19-7 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-formylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-13(2)7-8-16-12(15)11-5-3-10(9-14)4-6-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
VECUDHYXZCKUOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















